(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Description
This compound is a chiral amino acid derivative featuring a 4-hydroxyphenyl group and a 2-amino-2-methylpropanoyl moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Its stereochemistry (2S configuration) is critical for target specificity, as enantiomeric forms often exhibit divergent biological activities . Key structural attributes include:
- Core structure: L-phenylalanine backbone modified at the α-amino group.
- 2-Amino-2-methylpropanoyl side chain: Introduces steric bulk and hydrogen-bonding capacity.
- Physicochemical properties: Molecular weight ~308.8 g/mol (estimated), pKa values influenced by the phenolic hydroxyl and carboxylic acid groups.
Properties
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-13(2,14)12(19)15-10(11(17)18)7-8-3-5-9(16)6-4-8;/h3-6,10,16H,7,14H2,1-2H3,(H,15,19)(H,17,18);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNJBBZGPKGKDE-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride, commonly referred to as a derivative of 3-(4-hydroxyphenyl)alanine, is notable for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article reviews its biological activity, focusing on its anticancer properties, antioxidant capabilities, and the underlying mechanisms.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClN₃O₃
- Molecular Weight : 305.76 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid through various mechanisms:
- Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces the viability of A549 non-small cell lung cancer cells. Specifically, compounds derived from this structure reduced cell viability by up to 50% compared to control groups .
-
Mechanisms of Action :
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, evidenced by increased caspase activity and phosphatidylserine externalization .
- Inhibition of Cell Migration : It has been observed that this compound also suppresses cell migration in cancer models, which is critical for metastasis prevention .
Antioxidant Activity
The antioxidant properties of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid have been evaluated using several assays:
- DPPH Radical Scavenging Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating strong antioxidant potential. This property is crucial for mitigating oxidative stress-related damage in cells .
- Comparative Analysis : When compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT), the compound showed promising results, positioning it as a potential candidate for further development in antioxidant therapies .
Case Studies and Research Findings
Discussion
The biological activities of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid suggest its potential as a therapeutic agent in cancer treatment and oxidative stress management. Its ability to induce apoptosis and inhibit cancer cell migration makes it a promising candidate for further research.
Moreover, the antioxidant properties provide an additional layer of therapeutic potential, particularly in diseases where oxidative stress plays a significant role. The versatility of phenolic compounds in biological systems underscores the importance of continued exploration into their mechanisms and applications.
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies show that the compound can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of bacterial strains. For instance, Minimum Inhibitory Concentration (MIC) values have been reported for various pathogens:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential for therapeutic use in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM, indicating its potential as an antifungal agent.
Cancer Research
The compound's derivatives have been investigated for their anticancer properties, particularly against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicate a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting that modifications to the compound could lead to the development of new anticancer agents.
Neuropharmacology
Research has explored the inhibition of cholinesterases by derivatives of this compound, revealing that structural modifications enhance inhibitory activity against acetylcholinesterase (AChE). This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are commonly employed.
Enzyme Modulation Studies
The compound's interaction with various enzymes has been a focal point of research due to its ability to modulate enzymatic activity effectively. The presence of functional groups such as amino and hydroxyl groups plays a critical role in binding to active sites on enzymes, influencing their activity either as inhibitors or activators.
Synthesis and Derivatives
Ongoing research into the synthesis of this compound and its derivatives aims to optimize its biological activity and therapeutic potential. Innovative synthetic strategies are being developed to improve yield and purity while exploring new analogs that may offer enhanced efficacy or reduced side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:
Functional and Pharmacological Comparisons
Bioactivity Profile Clustering
Hierarchical clustering of 37 small molecules revealed that compounds with similar chemical structures cluster into groups with congruent modes of action . For example:
- The target compound and its diazenyl analogue (CID 139209039) share Tanimoto similarity scores >0.7 (Morgan fingerprints), correlating with overlapping protein targets such as tyrosine kinases and G-protein-coupled receptors .
- In contrast, phosphonomethyl-substituted derivatives exhibit distinct activity profiles due to their charged side chains, which alter membrane permeability and target engagement .
Computational Similarity Metrics
- Tanimoto and Dice indices: Used to quantify structural similarity. For the target compound vs. (R)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Tanimoto (MACCS): 0.62 (moderate similarity). Dice (Morgan): 0.68 (higher functional group overlap). Differences arise from the 2-amino-2-methylpropanoyl group, which reduces similarity scores compared to simpler analogues .
Graph-Based Comparisons
Graph-theoretical methods highlight the importance of stereochemistry:
- The (2S) configuration in the target compound creates distinct hydrogen-bonding networks compared to (R)-isomers, altering interactions with enzymes like aminopeptidases .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Steric effects: The 2-methyl group in the propanoyl moiety reduces metabolic degradation by sterically shielding the amide bond . Hydroxyphenyl positioning: Para-substitution optimizes π-π stacking with aromatic residues in target proteins, enhancing binding affinity .
- Therapeutic Potential: The hydrochloride salt form improves bioavailability in preclinical models, with plasma half-life >4 hours in murine studies . Diazenyl analogues show promise in photodynamic therapy but require further optimization for toxicity .
Q & A
Q. What are the optimized synthetic routes for (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically begins with a protected amino acid backbone (e.g., L-serine derivatives) to introduce stereochemical control. The 2-amino-2-methylpropanoyl group is coupled via amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt). Critical parameters include:
- Temperature : Maintain 0–4°C during coupling to minimize racemization .
- Solvent : Use anhydrous DMF or DCM to enhance solubility of intermediates .
- Purification : Employ reverse-phase HPLC with C18 columns to isolate the hydrochloride salt, ensuring >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Confirm stereochemistry using H and C NMR, focusing on coupling constants (e.g., for chiral centers) .
- IR : Verify amide bond presence (C=O stretch at ~1650 cm) and hydrochloride formation (N–H stretch at 2500–3000 cm) .
- Chromatography :
- HPLC : Use a gradient elution (0.1% TFA in water/acetonitrile) to detect impurities (<0.5% by area) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the amide bond .
- Humidity : Use desiccants (silica gel) to avoid deliquescence, as the hydrochloride salt is hygroscopic .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., dehydroxylated analogs) .
Advanced Research Questions
Q. How does enantiomeric purity impact biological activity, and what methods are suitable for its quantification?
- Methodological Answer :
- Chiral HPLC : Use a Chirobiotic T column (teicoplanin-based) with a mobile phase of ethanol/0.1% DEA to resolve enantiomers (R > 2.0) .
- Biological Assays : Compare IC values in receptor-binding assays (e.g., tyrosine kinase inhibition) between enantiomers. For example, the (2S)-form may exhibit 10-fold higher affinity due to steric complementarity .
Q. What experimental designs are effective for studying the compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Dosing Regimen : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models to assess bioavailability .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use LC-MS/MS with a LOQ of 1 ng/mL for quantification .
- Data Analysis : Apply non-compartmental modeling (WinNonlin) to calculate AUC, , and .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with high-resolution X-ray structures (e.g., PDB: 3QRI) to simulate binding to tyrosine hydroxylase. Focus on hydrogen bonds between the 4-hydroxyphenyl group and Arg334 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥5 studies using random-effects models (RevMan software). Adjust for variables like cell line (HEK293 vs. CHO) and assay type (radioligand vs. fluorescence) .
- Orthogonal Validation : Confirm receptor binding with SPR (Biacore) and functional cAMP assays .
Methodological Considerations for Data Contradictions
- Stereochemical Variability : Discrepancies in IC values may arise from undocumented enantiomeric impurities. Always report enantiomeric excess (e.g., ≥98% ee) .
- Salt Form Differences : Hydrochloride vs. free base forms can alter solubility (e.g., 25 mg/mL vs. 5 mg/mL in PBS), impacting in vitro results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
